Weak 5-LOX Inhibitory Potency Defines Its Role as a Low-Activity Benchmark
This compound exhibits an IC50 greater than 10,000 nM against human recombinant 5-LOX. In contrast, the optimized dual inhibitor compound 73 from the same chemical series demonstrated an IC50 of 410 nM. This >24-fold difference in potency establishes the target compound as a low-activity reference point [1][2].
| Evidence Dimension | 5-LOX enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Compound 73 (indoline-based dual inhibitor): IC50 = 410 ± 10 nM |
| Quantified Difference | >24-fold weaker potency |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
This quantitative difference positions the compound as a critical negative control or low-activity benchmark in 5-LOX inhibitor screening cascades, essential for validating assay sensitivity and establishing structure-activity cliffs.
- [1] BindingDB. BDBM50591538. IC50 > 1.00E+4 nM for human recombinant 5-LOX expressed in E. coli BL21(DE3). View Source
- [2] Cerqua I, et al. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. J Med Chem. 2022;65(21):14456-14480. PMID: 36318728. View Source
